3-Bromo-5-(2,2-difluoroethoxy)benzonitrile
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Overview
Description
3-Bromo-5-(2,2-difluoroethoxy)benzonitrile is an organic compound that features a bromine atom, a difluoroethoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor such as 3-bromo-5-hydroxybenzonitrile is reacted with 2,2-difluoroethanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and base, would be carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,2-difluoroethoxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, with bases such as potassium carbonate in solvents like dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Coupling Reactions: Palladium catalysts, along with ligands and bases, are used in solvents like toluene or dimethyl sulfoxide.
Major Products
Substitution Reactions: Products include various substituted benzonitriles.
Reduction: Products include primary amines or carboxylic acids.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Scientific Research Applications
3-Bromo-5-(2,2-difluoroethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the development of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,2-difluoroethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluorobenzonitrile: Similar structure but with a fluorine atom instead of the difluoroethoxy group.
2-Bromo-5-fluorobenzonitrile: Another similar compound with different positioning of the bromine and fluorine atoms.
Uniqueness
3-Bromo-5-(2,2-difluoroethoxy)benzonitrile is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-5-(2,2-difluoroethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NO/c10-7-1-6(4-13)2-8(3-7)14-5-9(11)12/h1-3,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRYYFAZCNKZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)F)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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